N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine
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Overview
Description
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine is a complex organic compound featuring a 1,2,4-oxadiazole ring, a diphenylmethyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the diphenylmethyl group: This step often involves the use of benzyl halides or related compounds in the presence of a base to facilitate nucleophilic substitution.
Attachment of the ethanamine moiety: This can be done through reductive amination or alkylation reactions using suitable amine precursors and alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring or the diphenylmethyl group, potentially leading to ring opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential bioactivity. The presence of the oxadiazole ring, in particular, is known to impart various biological properties, including antimicrobial and anticancer activities.
Medicine
Medicinally, derivatives of this compound could be investigated for their therapeutic potential. The diphenylmethyl group is a common motif in many pharmacologically active compounds, suggesting possible applications in drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural stability and functional group versatility.
Mechanism of Action
The mechanism by which N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine: can be compared with other oxadiazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of the oxadiazole ring with a diphenylmethyl group and an ethanamine backbone
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
N-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]-2-methoxy-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-23(13-14-24-2)15-18-21-20(22-25-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTNIZRFJFBEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=NC(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199960 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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